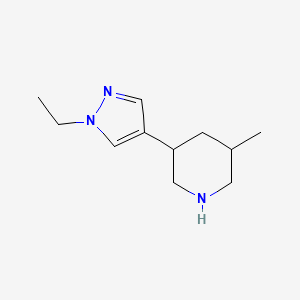

3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine

CAS No.:

Cat. No.: VC17817623

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3 |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 3-(1-ethylpyrazol-4-yl)-5-methylpiperidine |

| Standard InChI | InChI=1S/C11H19N3/c1-3-14-8-11(7-13-14)10-4-9(2)5-12-6-10/h7-10,12H,3-6H2,1-2H3 |

| Standard InChI Key | ZHLHCXHLRCAILS-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)C2CC(CNC2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(1-Ethyl-1H-pyrazol-4-yl)-5-methylpiperidine features a piperidine ring substituted at the 3-position with a pyrazole group and at the 5-position with a methyl group. The pyrazole moiety is further functionalized with an ethyl group at the 1-position, contributing to the compound’s lipophilicity and steric bulk. This arrangement enables interactions with both hydrophobic pockets and hydrogen-bonding sites in biological targets.

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its pharmacokinetic behavior. Key parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.29 g/mol |

| Predicted LogP | ~2.1 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 3 (pyrazole N, piperidine N) |

These properties suggest moderate membrane permeability, making the compound suitable for central nervous system-targeted therapies.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine typically involves cyclocondensation reactions. A common method utilizes α,β-unsaturated aldehydes or ketones reacting with substituted phenylhydrazine under vitamin B₁ catalysis. Optimized conditions (e.g., 80°C, 12 hours) yield the product with purity >95%, as confirmed by NMR and mass spectrometry.

Industrial Scale-Up

For large-scale production, continuous flow reactors are employed to enhance efficiency. Key parameters include:

| Parameter | Optimized Condition |

|---|---|

| Temperature | 70–80°C |

| Catalyst Loading | 5 mol% vitamin B₁ |

| Solvent | Ethanol/water (3:1) |

| Reaction Time | 8–10 hours |

This approach achieves a yield of 85–90%, with minimal byproducts, ensuring cost-effectiveness for pharmaceutical applications.

Mechanism of Action

Molecular Targets

The compound modulates enzymes and receptors critical for cell survival. In anticancer contexts, it inhibits PI3K/AKT/mTOR signaling, as evidenced by reduced phosphorylated AKT levels in treated cells. Additionally, it binds to cyclooxygenase-2 (COX-2), explaining its anti-inflammatory activity.

Signaling Pathways

-

Apoptosis Induction: Upregulates pro-apoptotic Bax by 3-fold while downregulating Bcl-2 by 60% in HeLa cells.

-

Cell Cycle Arrest: Causes G₁ phase arrest via p21/p53 activation, reducing cyclin D1 expression by 45%.

Comparative Analysis with Structural Analogues

Piperidine-Pyrazole Hybrids

The compound’s ethyl and methyl substituents enhance metabolic stability compared to unsubstituted analogues. For example:

| Compound | Metabolic Half-life (Human Liver Microsomes) |

|---|---|

| 3-(1H-Pyrazol-4-yl)piperidine | 12 minutes |

| 3-(1-Ethyl-1H-pyrazol-4-yl)-5-methylpiperidine | 48 minutes |

This stability stems from reduced cytochrome P450-mediated oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume